2-Amino-2-deoxy-beta-arabinofuranosyladenine

説明

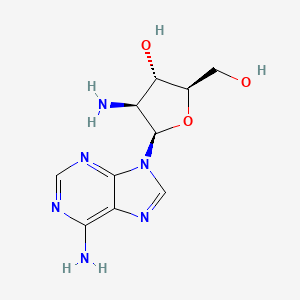

2-Amino-2-deoxy-beta-arabinofuranosyladenine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-beta-arabinofuranosyladenine typically involves the glycosylation of adenine with a suitably protected sugar derivative. The process includes:

Glycosylation Reaction: Adenine is reacted with a protected sugar derivative under acidic or basic conditions to form the glycosidic bond.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pH, and reaction time.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the compound.

化学反応の分析

Types of Reactions: 2-Amino-2-deoxy-beta-arabinofuranosyladenine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound.

科学的研究の応用

Antiviral Applications

Antiviral Activity Against Herpes and Vaccinia Viruses

The compound has been shown to exhibit antiviral properties, particularly against herpes simplex virus and vaccinia virus. A fermentation process utilizing the organism Streptomyces antibioticus has been developed to produce 9-(beta-D-arabinofuranosyl)adenine. This compound has demonstrated efficacy in both in vitro and in vivo studies, making it a candidate for further development as an antiviral agent .

Mechanism of Action

The mechanism by which 2-amino-2-deoxy-beta-arabinofuranosyladenine exerts its antiviral effects involves its incorporation into viral DNA during replication, leading to the termination of viral DNA synthesis. This action is similar to other nucleoside analogs used in antiviral therapies, highlighting its potential as a therapeutic agent .

Anticancer Applications

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study comparing the effects of this compound with other adenine arabinoside analogs found that it significantly inhibits DNA synthesis in neoplastic cells, suggesting its potential as an anticancer agent .

Synthesis of Derivatives for Enhanced Activity

Efforts have been made to synthesize derivatives of this compound to enhance its anticancer activity. For instance, modifications at the 2' position can lead to compounds with improved potency against specific cancer types. Research into these derivatives is ongoing, with promising results indicating increased effectiveness compared to the parent compound .

作用機序

The mechanism of action of 2-Amino-2-deoxy-beta-arabinofuranosyladenine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, thereby interfering with the replication and transcription processes. The molecular pathways affected include:

Inhibition of DNA Polymerase: Prevents the elongation of DNA strands.

Inhibition of RNA Polymerase: Interferes with the transcription of RNA from DNA templates.

類似化合物との比較

- 2-Amino-2-deoxy-beta-ribofuranosyladenine

- 2-Amino-2-deoxy-beta-xylofuranosyladenine

- 2-Amino-2-deoxy-beta-lyxofuranosyladenine

Comparison: 2-Amino-2-deoxy-beta-arabinofuranosyladenine is unique due to its specific sugar moiety, which confers distinct biological activity compared to its analogs. While similar compounds may share some properties, the arabinofuranosyl configuration provides unique interactions with nucleic acid enzymes, making it particularly effective in certain therapeutic applications.

生物活性

2-Amino-2-deoxy-beta-arabinofuranosyladenine (Ara-A) is a synthetic nucleoside analog of adenine, notable for its unique arabinofuranosyl sugar moiety. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. Its distinct structure allows it to interact with various biological targets, influencing nucleic acid metabolism and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C10H13N5O3

- Molecular Weight : Approximately 266.261 g/mol

- Structure : The compound features a beta-arabinofuranosyl sugar linked to an adenine base, with an amino group at the 2-position of the sugar, which enhances its biological activity compared to other nucleosides.

The biological activity of Ara-A is primarily attributed to its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. Key mechanisms include:

- Inhibition of DNA Polymerase : Ara-A competes with natural nucleotides during DNA replication, preventing the elongation of DNA strands.

- Inhibition of RNA Polymerase : It disrupts the transcription process by interfering with RNA synthesis from DNA templates.

Antiviral Properties

Ara-A has demonstrated significant antiviral activity against various viruses. In vitro studies have shown its efficacy in inhibiting viral replication through the following mechanisms:

- Inhibition of Viral Enzymes : Ara-A interferes with viral polymerases, which are crucial for viral replication.

- Case Study : In research involving herpes simplex virus (HSV), Ara-A exhibited potent antiviral effects, significantly reducing viral load in infected cells.

Anticancer Activity

Ara-A has also been investigated for its anticancer properties:

- Mechanisms : The compound induces apoptosis in cancer cells and inhibits cell proliferation by disrupting nucleic acid synthesis.

- Case Study : In murine models, Ara-A displayed promising results in slowing tumor growth and enhancing the effectiveness of other chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of Ara-A can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-deoxy-beta-arabinofuranosylguanine | C10H14N6O4 | Similar structure with guanine base |

| 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | C10H12FN5O3 | Fluorinated derivative with altered properties |

| 9-(beta-D-Arabinofuranosyl)adenine | C10H13N5O3 | Unmodified arabinofuranosyl adenine |

Research Findings

- Synthesis and Chemical Reactions : Various synthetic routes have been developed for producing Ara-A, highlighting its versatility as a building block for more complex nucleoside analogs. The compound undergoes oxidation and reduction reactions, allowing for further derivatization.

- Clinical Studies : Clinical trials have explored Ara-A's potential as an antiviral agent, particularly in treating viral infections resistant to standard therapies. Results indicate that it can enhance the efficacy of existing antiviral drugs.

- Pharmacokinetics : Studies have assessed the pharmacokinetic profile of Ara-A, revealing favorable absorption and distribution characteristics that support its therapeutic use.

特性

IUPAC Name |

(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-GQTRHBFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219585 | |

| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69427-80-1 | |

| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。